4,7,8,9-四-O-乙酰基-2-硫代-N-乙酰基-D-神经氨酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

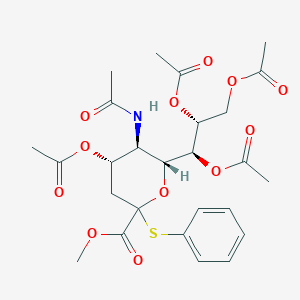

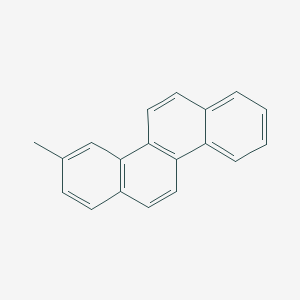

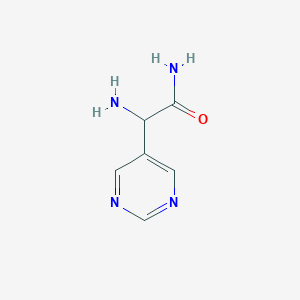

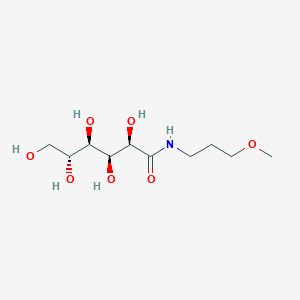

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester is a useful research compound. Its molecular formula is C26H33NO12S and its molecular weight is 583.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学合成的中间体

该化合物是唾液酸糖化碳水化合物的化学合成的中间体 . 唾液酸糖化碳水化合物在生物过程中很重要,并在医药和生物技术中得到应用。

唾液酸糖苷的合成

Hasegawa 等人进行的一项研究展示了该化合物在α-立体选择性合成唾液酸糖苷中的应用 . 唾液酸糖苷是一种包含唾液酸残基的糖苷,存在于各种生物分子中。

药物测试

该化合物用于药物测试 . 它可用于测试新药的疗效和安全性,以及研究药物作用机制。

糖生物学研究

鉴于该化合物在唾液酸糖化碳水化合物和唾液酸糖苷的合成中的作用,该化合物在糖生物学领域很有价值 . 糖生物学是研究碳水化合物的结构、功能和生物学,碳水化合物是所有活细胞的关键成分。

材料科学研究

作用机制

Target of Action

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester primarily targets glycoprotein receptors on the surface of cells. These receptors play a crucial role in cellular communication and pathogen recognition, making them significant in the context of infectious diseases .

Mode of Action

The compound interacts with its targets by binding to the glycoprotein receptors, specifically sialic acid-binding sites. This binding can inhibit the interaction between pathogens and host cells, thereby preventing infection. Additionally, it may modulate immune responses by altering receptor signaling pathways .

Biochemical Pathways

The interaction of this compound with glycoprotein receptors affects several biochemical pathways, including those involved in cell adhesion, signal transduction, and immune response. By blocking pathogen entry, it disrupts the normal progression of infectious diseases and can lead to reduced pathogen load and inflammation .

Pharmacokinetics

The pharmacokinetics of Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract, distributed widely across tissues, metabolized primarily in the liver, and excreted via the kidneys. Its acetylated form enhances its stability and bioavailability .

Result of Action

At the molecular level, the compound’s action results in the inhibition of pathogen binding to host cells, thereby preventing infection. At the cellular level, it can modulate immune responses, reduce inflammation, and promote cellular homeostasis. These effects collectively contribute to its therapeutic potential in treating infectious diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, acidic environments may enhance its binding affinity to glycoprotein receptors, while extreme temperatures could affect its structural integrity. Additionally, interactions with other biomolecules in the body can modulate its activity and therapeutic outcomes .

属性

IUPAC Name |

methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLKOUSSDBQHEN-MVWXVPEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471287 |

Source

|

| Record name | Methyl phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-galacto-non-2-ulopyranosidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155155-64-9 |

Source

|

| Record name | Methyl phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-galacto-non-2-ulopyranosidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Methyl (Phenyl 5-Acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-glycero-D-galacto-2-nonulopyranosid)onate in ganglioside synthesis?

A1: Methyl (Phenyl 5-Acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-glycero-D-galacto-2-nonulopyranosid)onate serves as a crucial building block in the chemoenzymatic synthesis of ganglioside analogs, specifically GM4 analogs. [, ] These analogs have shown potential as immunosuppressive agents. [] The compound acts as a sialyl donor, facilitating the introduction of sialic acid residues into the growing ganglioside structure.

Q2: Can you elaborate on the mechanism by which Methyl (Phenyl 5-Acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-glycero-D-galacto-2-nonulopyranosid)onate participates in ganglioside synthesis?

A2: This compound acts as a glycosyl donor in a reaction promoted by N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH). [, ] The NIS/TfOH activates the thiophenyl group of the compound, enabling its coupling to a specific hydroxyl group on an acceptor molecule, typically a galactose or N-acetylgalactosamine residue already present in the growing ganglioside structure. This coupling forms a new glycosidic bond, extending the carbohydrate chain and ultimately leading to the desired ganglioside analog. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)

![(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B135482.png)